molecular formula C18H23ClN2O3S B4999150 NoName

NoName

Cat. No.: B4999150
M. Wt: 382.9 g/mol
InChI Key: IELJMNQRRRMVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NoName is a useful research compound. Its molecular formula is C18H23ClN2O3S and its molecular weight is 382.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.1117915 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Geometric Deep Learning in Non-Euclidean Data

  • Application : This research discusses the application of geometric deep learning on non-Euclidean data, such as social and sensor networks, brain imaging, genetics, and computer graphics. This approach is crucial for analyzing complex geometric data in various scientific fields (Bronstein et al., 2016).

Human NONO Protein in Gene Regulation

  • Application : The study of human NONO protein, a key player in nuclear gene regulation, is significant in genetics and molecular biology. It addresses challenges in sample aggregation and introduces techniques for effective structure determination (Knott et al., 2016).

Linkage of Science Research and Technology Development

  • Application : The paper explores the connection between scientific research and technology development, using genetic engineering research as a case study. It shows how scientific findings significantly impact technological advancements (Lo, 2009).

NONO Protein and Mammalian Homology

  • Application : Research on the NONO protein, which is involved in various genetic regulatory processes, contributes to understanding mammalian biology and genetic mechanisms (Yang et al., 1993).

NONO in Cancer Research

  • Application : The NONO protein has been found to play a role in cell proliferation, apoptosis, migration, and DNA damage repair, making it significant in cancer research and potential therapeutic targets (Feng et al., 2020).

NONO Knockout in Stem Cell Research

  • Application : Generating a homozygous NONO knockout in human induced pluripotent stem cells provides a platform for studying pathogenic mechanisms related to NONO mutations, essential in genetic and developmental research (Yi et al., 2020).

Properties

IUPAC Name

1-(4-chlorophenyl)-5-(dibutyl-λ4-sulfanylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O3S/c1-3-5-11-25(12-6-4-2)15-16(22)20-18(24)21(17(15)23)14-9-7-13(19)8-10-14/h7-10H,3-6,11-12H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELJMNQRRRMVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=C1C(=O)NC(=O)N(C1=O)C2=CC=C(C=C2)Cl)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.